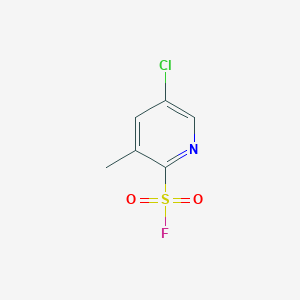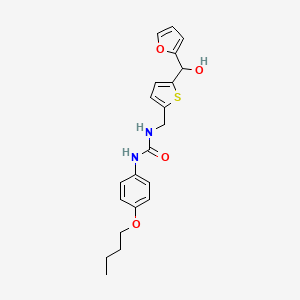
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Some novel derivatives containing the thiophene and piperidinyl sulfonyl moieties have shown significant anti-breast cancer activity. Specifically, certain compounds demonstrated better activity against human breast cancer cell lines (MCF7) than the reference drug Doxorubicin, indicating their potential as anticancer agents (Al-Said et al., 2011).
Antibacterial Study
Research on N-substituted derivatives of a closely related compound showed moderate to significant antibacterial activity. This activity was observed against both Gram-negative and Gram-positive bacteria, highlighting the compound's potential as an antibacterial agent (Khalid et al., 2016).
Antioxidant, Analgesic, and Anti-inflammatory Potential
Celecoxib derivatives, which share structural similarities with the mentioned compound, were investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One specific derivative demonstrated notable anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting a favorable safety profile and therapeutic potential (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Several synthesized compounds with the piperidine moiety were evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds displayed promising activity, indicating their potential use in treating diseases related to enzyme dysfunction (Khalid et al., 2014).
HIV-1 Entry Inhibition
N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs have been identified as a new class of HIV-1 entry inhibitors. These compounds block the gp120-CD4 interaction, a crucial step in the virus's entry into cells. This discovery opens up possibilities for developing new therapeutic agents against HIV-1 infection (Zhao et al., 2005).
Propiedades
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-15-6-4-7-16(14-15)22-20(25)19(24)21-11-10-17-8-2-3-12-23(17)29(26,27)18-9-5-13-28-18/h4-7,9,13-14,17H,2-3,8,10-12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUZOTKIHRDFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2654811.png)




![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)
![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)
![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2654826.png)
![8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)

